Tert-butyl 4-[(4-fluorophenyl)methyl]-3-methylpiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-[(4-fluorophenyl)methyl]-3-methylpiperazine-1-carboxylate is a sterically congested piperazine derivative . It has an empirical formula of C17H25FN2O2 .
Synthesis Analysis
The compound was prepared using a modified Bruylants approach . The synthesis involved nucleophilic attack by an organometallic reagent into a transient 1-N-ethylidenepiperazinium intermediate . This process presented a significant synthetic challenge due to the presence of the N-gem-dimethyl group of the compound .Molecular Structure Analysis
The piperazine ring in the compound is present in a chair conformation with di-equatorial substitution . Of the two N atoms, one is sp3 hybridized while the other is sp2 hybridized . Intermolecular interactions resulting from the crystal packing patterns were investigated using Hirshfeld surface analysis and fingerprint analysis .Physical and Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 308.39 .Scientific Research Applications
Synthesis and Chemical Applications
Intermediate in Biologically Active Compounds Synthesis : Research by Bingbing Zhao, Yuping Guo, Z. Lan, and Shan Xu (2017) showcases the synthesis of a related compound, emphasizing its importance as an intermediate in the creation of biologically active molecules like omisertinib (AZD9291). This work highlights rapid synthetic methods and optimizations to achieve high yields, underscoring the compound's utility in pharmaceutical synthesis (Zhao et al., 2017).
Histamine H4 Receptor Ligands Development : A study by R. Altenbach et al. (2008) involves the design of 2-aminopyrimidine derivatives, including modifications to a methylpiperazine structure similar to the tert-butyl compound. This research is geared towards optimizing histamine H4 receptor antagonists, indicating the compound's potential role in developing new therapeutic agents for inflammation and pain (Altenbach et al., 2008).
Crystal Structure Analysis for Biological Evaluation : The work of C. Sanjeevarayappa et al. (2015) on a structurally similar compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, includes synthesis, characterization, and biological evaluation. This research demonstrates the compound's potential in pharmaceutical applications through structural analysis and activity screening, particularly its moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
Pharmacological Interest
Deoxofluorination and Diverse Fluorination Capabilities : T. Umemoto et al. (2010) describe the synthesis and applications of various phenylsulfur trifluorides, highlighting the roles of substituents in enhancing stability and reactivity for fluorination processes. This underscores the broader chemical utility and potential pharmaceutical applications of fluoro-substituted compounds, including tert-butyl derivatives, in developing fluorinated drugs with enhanced properties (Umemoto et al., 2010).
Versatile Building Blocks for Synthetic Chemistry : Hannelore Jasch, S. B. Höfling, and M. Heinrich (2012) explore the nucleophilic substitutions and radical reactions of phenylazocarboxylates, demonstrating the versatile application of tert-butyl phenylazocarboxylates in modifying benzene rings. This versatility makes such compounds valuable in synthesizing complex molecules for pharmacological research (Jasch et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 4-[(4-fluorophenyl)methyl]-3-methylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-13-11-20(16(21)22-17(2,3)4)10-9-19(13)12-14-5-7-15(18)8-6-14/h5-8,13H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLXOBTVUAFSDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2=CC=C(C=C2)F)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.